
11-(2,2-Dimethylpropyl)henicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2,2-Dimethylpropyl)henicosane is a chemical compound with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . It is a long-chain hydrocarbon with a specific structure that includes a 2,2-dimethylpropyl group attached to the 11th carbon of a henicosane chain. This compound is known for its unique physical and chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 11-(2,2-Dimethylpropyl)henicosane typically involves organic synthesis techniques. One common method includes the alkylation of henicosane with 2,2-dimethylpropyl halide under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
11-(2,2-Dimethylpropyl)henicosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
11-(2,2-Dimethylpropyl)henicosane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity. It also serves as a model compound in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 11-(2,2-Dimethylpropyl)henicosane involves its interaction with molecular targets and pathways within a given system. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
11-(2,2-Dimethylpropyl)henicosane can be compared with other similar long-chain hydrocarbons, such as:
Henicosane: A straight-chain hydrocarbon with the formula C21H44. Unlike this compound, it lacks the 2,2-dimethylpropyl group, resulting in different physical and chemical properties.
2,2-Dimethylpropylhenicosane: Another derivative with a similar structure but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
55282-10-5 |
|---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
11-(2,2-dimethylpropyl)henicosane |
InChI |
InChI=1S/C26H54/c1-6-8-10-12-14-16-18-20-22-25(24-26(3,4)5)23-21-19-17-15-13-11-9-7-2/h25H,6-24H2,1-5H3 |
InChI-Schlüssel |
JOPYPDXSWNGCTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


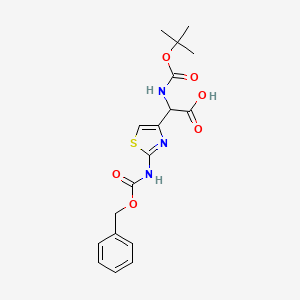
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
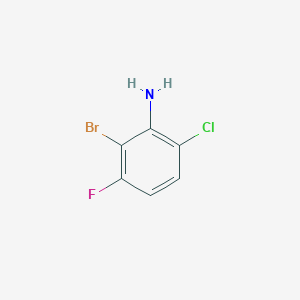
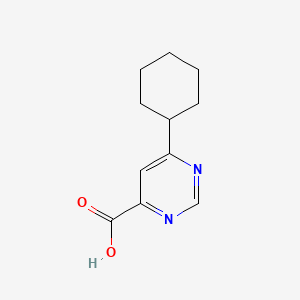
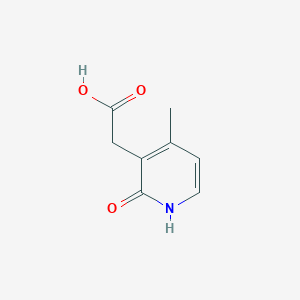
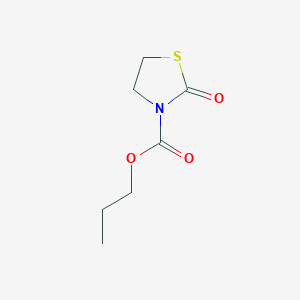
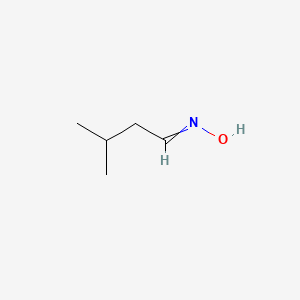
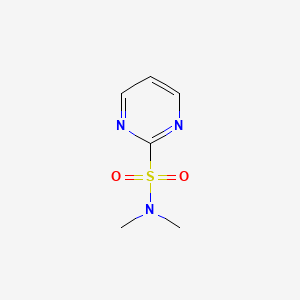
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
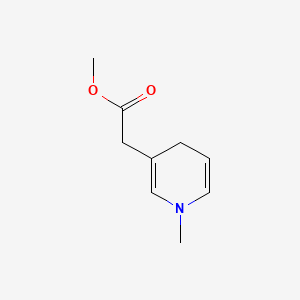

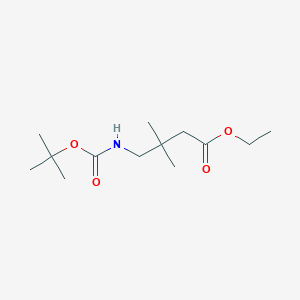
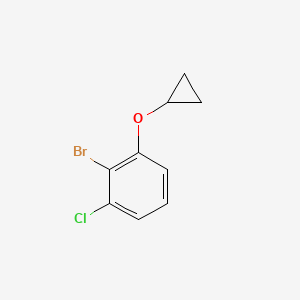
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
